Methyl 3-(cbz-amino)butanoate Methyl 3-(cbz-amino)butanoate
Brand Name: Vulcanchem
CAS No.: 112121-71-8
VCID: VC13539880
InChI: InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)
SMILES: CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Methyl 3-(cbz-amino)butanoate

CAS No.: 112121-71-8

Cat. No.: VC13539880

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(cbz-amino)butanoate - 112121-71-8

Specification

CAS No. 112121-71-8
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name methyl 3-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Standard InChI Key HSKIGKMMMZQYID-UHFFFAOYSA-N
SMILES CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Introduction

Structural Characteristics and Molecular Properties

Methyl 3-(Cbz-amino)butanoate is defined by its unique molecular architecture, which combines a β-amino acid backbone with protective and ester functional groups. The compound exists in two enantiomeric forms, (R)- and (S)-, which differ in the spatial arrangement of substituents around the chiral center.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
IUPAC Name (S-enantiomer)methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate
SMILES (S-enantiomer)CC@@HNC(=O)OCC1=CC=CC=C1
InChIKey (S-enantiomer)HSKIGKMMMZQYID-JTQLQIEISA-N

Functional Groups and Reactivity

The compound’s structure features three key functional groups:

  • Cbz-protected amino group: Provides stability against nucleophilic attack during synthetic reactions, enabling selective deprotection under hydrogenolysis (H₂/Pd-C).

  • Methyl ester: Enhances solubility in organic solvents and facilitates esterification/hydrolysis reactions.

  • Chiral center: Dictates stereoselective interactions in biochemical systems, making it valuable for asymmetric synthesis.

Synthesis and Production Methods

The synthesis of Methyl 3-(Cbz-amino)butanoate involves sequential protection and esterification steps, optimized for both laboratory and industrial scales.

Laboratory-Scale Synthesis

A typical protocol involves:

  • Amino Group Protection: Reacting 3-aminobutanoic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate) to form the Cbz-protected intermediate.

  • Esterification: Treating the carboxylic acid group with methanol and an acid catalyst (e.g., HCl) to yield the methyl ester.

  • Purification: Isolation via column chromatography or recrystallization to achieve high enantiomeric purity.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

  • Continuous Flow Reactors: Enable rapid mixing and temperature control, reducing side reactions.

  • Automated Purification Systems: Employ high-performance liquid chromatography (HPLC) to ensure ≥98% purity.

Table 2: Synthetic Parameters for (S)-Enantiomer

ParameterValueSource
Starting Material3-Aminobutanoic acid
Protection ReagentBenzyl chloroformate
Esterification CatalystHCl (gaseous)
Typical Yield60–75%

Applications in Pharmaceutical and Peptide Chemistry

Methyl 3-(Cbz-amino)butanoate’s utility spans multiple domains, driven by its protective groups and chiral specificity.

Peptide Synthesis

The Cbz group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS):

  • Selective Deprotection: The Cbz group is removed via hydrogenolysis, leaving other functional groups intact.

  • Steric Hindrance Mitigation: The β-position of the amino group reduces steric clashes during coupling reactions, improving reaction efficiency.

Asymmetric Synthesis

The compound’s chirality enables the production of enantiopure pharmaceuticals:

  • Case Study: Used in synthesizing β-amino acid derivatives for HIV protease inhibitors, where stereochemical precision is critical.

CompoundActivityIC₅₀/MICTargetSource
Cbz-β-alanine methyl esterAntimicrobial15 µMBacterial enzymes
Cbz-β-leucine derivativeCytotoxic (MCF-7)25 µMCancer cell membranes

Comparative Analysis with Structural Analogues

Methyl 3-(Cbz-amino)butanoate’s functionality is contextualized by comparing it to related compounds.

Substituent Variations

  • Methyl 3-(Benzyloxy)butanoate: Lacks the Cbz-amino group, reducing its utility in peptide synthesis.

  • Methyl 3-((4-Methoxybenzyl)oxy)butanoate: The PMB group offers alternative protection but requires harsher deprotection conditions.

Functional Group Impact

  • Cbz vs. PMB Protection: Cbz’s compatibility with hydrogenolysis offers milder deprotection compared to PMB, which necessitates strong acids.

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